molecular formula C13H21NO B13047579 (1S)-1-Amino-1-(3-(tert-butyl)phenyl)propan-2-OL

(1S)-1-Amino-1-(3-(tert-butyl)phenyl)propan-2-OL

Cat. No.: B13047579
M. Wt: 207.31 g/mol
InChI Key: UEUNZLPXPGHDJN-FFFFSGIJSA-N
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Description

(1S)-1-Amino-1-(3-(tert-butyl)phenyl)propan-2-OL is a chiral amino alcohol compound of interest in advanced chemical and pharmaceutical research. Compounds within this class are frequently employed as critical building blocks in asymmetric synthesis, serving as precursors or intermediates for the development of active pharmaceutical ingredients (APIs) and other biologically active molecules . The specific stereochemistry of the molecule, denoted by the (1S) configuration, makes it a candidate for use as a chiral auxiliary or ligand in enantioselective transformations, which are fundamental to creating single-enantiomer drugs and fine chemicals . The tert-butyl substituent on the aromatic ring can influence the compound's steric and electronic properties, potentially enhancing its selectivity and efficacy in catalytic systems or its binding affinity in target-based research. Researchers value this structural motif for exploring new synthetic pathways and for the design of novel compounds in medicinal chemistry programs. This product is intended for research purposes in laboratory settings only.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1S)-1-amino-1-(3-tert-butylphenyl)propan-2-ol

InChI

InChI=1S/C13H21NO/c1-9(15)12(14)10-6-5-7-11(8-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9?,12-/m1/s1

InChI Key

UEUNZLPXPGHDJN-FFFFSGIJSA-N

Isomeric SMILES

CC([C@H](C1=CC(=CC=C1)C(C)(C)C)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)C(C)(C)C)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Amino-1-(3-(tert-butyl)phenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).

    Amination: The hydroxyl group is then converted to an amino group through a series of reactions, including protection and deprotection steps.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1S) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: PCC, dichloromethane (DCM) as solvent.

    Reduction: LiAlH4, ether as solvent.

    Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents (Br2, Cl2).

Major Products:

    Oxidation: Ketone derivative.

    Reduction: Amine derivative.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Chiral Catalyst: Acts as a chiral catalyst in asymmetric synthesis.

Biology:

    Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.

    Ligand: Functions as a ligand in receptor binding studies.

Medicine:

    Drug Development: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agrochemicals: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3-(tert-butyl)phenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The tert-butyl group provides steric hindrance, influencing the binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound share the core 1-amino-propan-2-ol scaffold but differ in substituents on the phenyl ring. Below is a detailed comparison with four closely related derivatives:

(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS: 1270385-18-6)

  • Substituent : 4-(Trifluoromethylthio)phenyl group.
  • Molecular Formula: C₁₀H₁₂F₃NOS.
  • Molecular Weight : 257.27 g/mol.
  • The sulfur atom may confer distinct metabolic stability or reactivity in synthetic pathways.

(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS: 1212998-44-1)

  • Substituent : 2-Chloro-4-(trifluoromethyl)phenyl group.
  • Molecular Formula: C₁₀H₁₁ClF₃NO.
  • Molecular Weight : 253.65 g/mol.
  • Key Features :
    • The chloro and trifluoromethyl (-CF₃) groups create a sterically hindered and electron-deficient aromatic ring, which could influence binding affinity in receptor-ligand interactions .
    • The combined electronegativity of Cl and CF₃ may reduce solubility in aqueous media relative to the tert-butyl derivative.

(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL (CAS: 1270057-87-8)

  • Substituent : 3-Bromo-5-methylphenyl group.
  • Molecular Formula: C₁₀H₁₄BrNO.
  • Molecular Weight : 244.13 g/mol.
  • Key Features: The bromo substituent offers a heavy atom effect, which is advantageous in crystallography or radiolabeling studies.

Comparative Data Table

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (1019534-32-7) 3-(tert-Butyl)phenyl C₁₃H₂₁NO 207.31 High lipophilicity due to bulky tert-butyl group
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (1270385-18-6) 4-(Trifluoromethylthio)phenyl C₁₀H₁₂F₃NOS 257.27 Enhanced electron-withdrawing capacity; metabolic stability
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (1212998-44-1) 2-Chloro-4-(trifluoromethyl)phenyl C₁₀H₁₁ClF₃NO 253.65 Low solubility; steric hindrance
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL (1270057-87-8) 3-Bromo-5-methylphenyl C₁₀H₁₄BrNO 244.13 Potential for radiolabeling; moderate steric bulk

Structural and Functional Insights

  • Lipophilicity : The tert-butyl group in the parent compound contributes to higher hydrophobicity (logP ~3.5 estimated) compared to analogs with smaller substituents like methyl or halogens.
  • Steric Effects: Bulky substituents (e.g., tert-butyl, bromo) may hinder access to the amino-alcohol core in synthetic or biological interactions.

Biological Activity

(1S)-1-Amino-1-(3-(tert-butyl)phenyl)propan-2-OL, also known as a chiral amino alcohol, has garnered attention in both organic and medicinal chemistry due to its unique structural features and biological activity. The compound's stereochemistry significantly influences its interactions with various biological targets, making it a valuable subject for research in pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H23NO, with a molecular weight of approximately 249.35 g/mol. The compound contains an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl ring, contributing to its distinct chemical properties.

PropertyValue
Molecular FormulaC15H23NO
Molecular Weight249.35 g/mol
Functional GroupsAmino, Hydroxyl
Chirality(1S)

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, which is crucial for therapeutic applications.

Enzyme Interactions

Research indicates that this compound can act as an inhibitor or modulator of certain enzymes. For instance, studies have shown that it selectively binds to active sites of enzymes involved in metabolic pathways, thereby influencing their activity. The chiral nature of the compound allows for selective interactions that can enhance or inhibit enzymatic functions.

Case Study: Inhibition of SARS-CoV Protease
A notable study evaluated the inhibitory effects of various compounds on the SARS-CoV 3CL protease. Although this compound was not directly tested in this study, structural analogs demonstrated significant inhibitory activity, suggesting potential for similar mechanisms in related compounds .

Protein-Ligand Binding Studies

The binding affinity of this compound with protein targets has been investigated using techniques such as surface plasmon resonance and isothermal titration calorimetry. These studies reveal that the compound can effectively bind to specific proteins, leading to alterations in their functional states.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications at various positions on the phenyl ring or changes in the alkyl substituents can lead to significant variations in potency and selectivity.

ModificationEffect on Activity
Tert-butyl substitutionEnhances steric properties and binding affinity
Hydroxyl group positionCritical for enzyme interaction and inhibition

Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antiviral Activity : Compounds with similar structures have shown promise as antiviral agents, particularly against coronaviruses .
  • Anti-cancer Properties : Preliminary investigations suggest that this compound may exhibit anti-cancer activity by inducing apoptosis in specific cancer cell lines.

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